molecular formula C18H21N3O B11124109 1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzotriazole

1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzotriazole

Cat. No.: B11124109
M. Wt: 295.4 g/mol
InChI Key: VVRRQPQOHHMNKK-UHFFFAOYSA-N
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Description

1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a benzotriazole ring and a phenoxybutyl group.

Preparation Methods

The synthesis of 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole typically involves multiple steps, starting with the preparation of the phenoxybutyl intermediate. The synthetic route may include the following steps:

    Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 3,5-dimethylphenoxybutyl bromide: The 3,5-dimethylphenol is reacted with 1,4-dibromobutane to form the phenoxybutyl bromide intermediate.

    Cyclization to form benzotriazole: The phenoxybutyl bromide is then reacted with sodium azide to form the benzotriazole ring through a cyclization reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted benzotriazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used as a corrosion inhibitor in industrial applications, protecting metals from oxidative damage.

Mechanism of Action

The mechanism of action of 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes and proteins, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

    1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole: This compound has a similar structure but contains a triazole ring instead of a benzotriazole ring.

    1-[4-(3,5-dimethylphenoxy)butyl]-1H-imidazole: This compound contains an imidazole ring instead of a benzotriazole ring.

The uniqueness of 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,3-benzotriazole lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

1-[4-(3,5-dimethylphenoxy)butyl]benzotriazole

InChI

InChI=1S/C18H21N3O/c1-14-11-15(2)13-16(12-14)22-10-6-5-9-21-18-8-4-3-7-17(18)19-20-21/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3

InChI Key

VVRRQPQOHHMNKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=N2)C

Origin of Product

United States

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